molecular formula C21H17ClN2O4 B4110750 N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B4110750
M. Wt: 396.8 g/mol
InChI Key: NDMLLOXUJAKAAL-QGOAFFKASA-N
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Description

N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for treating specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other proteins, and the pathways involved can vary based on the specific application.

Comparison with Similar Compounds

N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    N-(2,5-bis(2,2,2-trifluoroethoxy)benzoyl)-N’-(4-methoxyphenyl)urea: This compound shares some structural similarities but differs in its specific functional groups and properties.

    2-Methoxyphenyl isocyanate: This compound is used in different chemical reactions and has distinct applications compared to this compound.

The unique structural features and properties of this compound make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4/c1-27-16-10-8-15(9-11-16)23-20(25)18(13-14-5-2-3-6-17(14)22)24-21(26)19-7-4-12-28-19/h2-13H,1H3,(H,23,25)(H,24,26)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMLLOXUJAKAAL-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2Cl)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 2
N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 3
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N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
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N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 5
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N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 6
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N-[(E)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

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